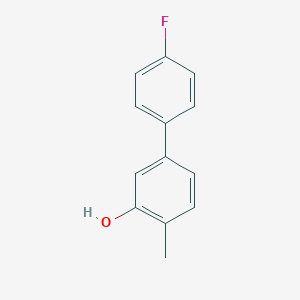

5-(4-Fluorophenyl)-2-methylphenol

Description

5-(4-Fluorophenyl)-2-methylphenol is a phenolic compound featuring a fluorinated aromatic ring and a methyl substituent. These analogs are notable for their diverse biological activities, including kinase inhibition and anticancer properties, as well as their crystallographic and spectroscopic characteristics . This article focuses on comparing such analogs to elucidate how structural variations influence their physicochemical and biological profiles.

Properties

IUPAC Name |

5-(4-fluorophenyl)-2-methylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FO/c1-9-2-3-11(8-13(9)15)10-4-6-12(14)7-5-10/h2-8,15H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUSSSMXGCAPLCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC=C(C=C2)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30683688 | |

| Record name | 4'-Fluoro-4-methyl[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30683688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261999-78-3 | |

| Record name | 4'-Fluoro-4-methyl[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30683688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorophenyl)-2-methylphenol can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. In this case, 4-fluorophenylboronic acid and 2-methylphenol can be used as starting materials. The reaction is typically carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in a suitable solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reaction conditions, catalysts, and solvents may be optimized for cost-effectiveness and efficiency. Continuous flow reactors and automated systems can be employed to enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorophenyl)-2-methylphenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in the presence of a suitable base.

Major Products Formed

Oxidation: Formation of quinones or other oxidized phenolic compounds.

Reduction: Formation of hydroxy derivatives.

Substitution: Formation of substituted phenols with various functional groups.

Scientific Research Applications

5-(4-Fluorophenyl)-2-methylphenol has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)-2-methylphenol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets. The exact pathways involved can vary based on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

Table 1: Structural Parameters of Halogen-Substituted Thiazoles

| Compound | Halogen | Crystal System | Packing Efficiency | Reference |

|---|---|---|---|---|

| 4 | Cl | Triclinic | Moderate | |

| 5 | F | Triclinic | High |

Heterocyclic Core Variations

The 5-(4-fluorophenyl) group is incorporated into diverse heterocycles, each conferring distinct properties:

- Thiazoles (Compounds 4, 5) : Planar structures with fluorophenyl groups perpendicular to the core, enhancing π-π stacking .

- Pyrroles (Compound 41, ): Non-planar conformation due to steric hindrance from substituents, reducing crystallinity .

- Thiadiazoles () : Linear Schiff bases with extended conjugation, improving solubility in polar solvents .

Kinase Inhibition

Compound 41 (4-[5-(4-fluorophenyl)-4-pyridine-4-yl-1H-pyrrol-2-yl]-1-methyl-piperidine-4-ol) exhibits potent p38α kinase inhibition (IC₅₀ = 0.13 µM), attributed to the fluorophenyl group’s electron-withdrawing effects enhancing target binding . In contrast, imidazole derivatives () show moderate activity (IC₅₀ ~10⁻⁶ M), suggesting heterocycle choice critically impacts efficacy .

Table 2: Kinase Inhibitory Activities

| Compound | Core Structure | IC₅₀ (µM) | Target | Reference |

|---|---|---|---|---|

| 41 (Pyrrole derivative) | Pyrrole | 0.13 | p38α kinase | |

| Imidazole derivatives | Imidazole | ~1.0 | CK2 kinase |

Anticancer Activity

Thiadiazole Schiff bases () demonstrate selective cytotoxicity against MCF7 breast cancer cells (IC₅₀ = 1.28 µg/mL). The fluorophenyl group likely enhances membrane permeability, while the thiadiazole core facilitates DNA intercalation .

Physicochemical Properties

Spectral Characteristics

Isoxazoline derivatives () exhibit distinct UV-Vis (λₘₐₓ ~270 nm) and IR (ʋC=N ~1600 cm⁻¹) profiles, with fluorophenyl groups causing deshielding in ¹H NMR (δ 7.2–7.6 ppm) .

Table 3: Spectral Data of 5-(4-Fluorophenyl)-Containing Compounds

| Compound Type | UV λₘₐₓ (nm) | IR ʋC=N (cm⁻¹) | ¹H NMR (δ, ppm) | Reference |

|---|---|---|---|---|

| Isoxazolines | 270–280 | 1590–1610 | 7.2–7.6 | |

| Thiazoles (4, 5) | 290–310 | 1580–1600 | 7.0–7.8 |

Solubility and Lipophilicity

Thiadiazoles () show higher aqueous solubility due to polar Schiff base linkages, whereas thiazoles () are less soluble but more lipophilic (logP ~3.5), favoring blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.